molecular formula C8H8BrNO2 B2499859 2-(Bromomethyl)-1-methyl-3-nitrobenzene CAS No. 77378-54-2

2-(Bromomethyl)-1-methyl-3-nitrobenzene

Cat. No.: B2499859
CAS No.: 77378-54-2
M. Wt: 230.061
InChI Key: MVLKTVRKDHDFOJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methyl-3-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.061. The purity is usually 95%.
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Scientific Research Applications

Applications in X-ray Crystallography

Anisotropic Displacement Parameters : 2-(Bromomethyl)-1-methyl-3-nitrobenzene and its isomorphous compounds have been studied for their anisotropic displacement parameters, a measure of atomic motion, using X-ray diffraction and first principles calculations. These studies help in understanding the electron density distribution within the molecule and are crucial in crystallography and molecular modeling (Mroz et al., 2020).

Applications in Organic Electronics

Polymer Solar Cells Enhancement : The compound, when introduced into the active layer of polymer solar cells, has shown to improve device performance significantly. Studies have revealed that the inclusion of this compound enhances excitonic dissociation at the donor–acceptor interface, leading to an increase in power conversion efficiency. This opens up new avenues for the use of the compound in optimizing solar cell performance (Fu et al., 2015).

Applications in Chemical Synthesis

Electrophilic Bromination : The compound has been implicated in studies related to electrophilic bromination. For instance, Ba (BrF 4 ) 2 has been utilized as a brominating agent with nitrobenzene to form pure 3-bromo-nitrotoluene. Such reactions are foundational in organic synthesis and play a crucial role in the production of various chemical compounds (Sobolev et al., 2014).

Functionalized P,C,P Pincer Ligand Complex : this compound has been used in the synthesis of novel functionalized P,C,P pincer ligand complexes. These complexes have potential applications in catalysis and materials science (Grimm et al., 2000).

Smiles Rearrangement in Organic Chemistry : The compound has been used in the Smiles rearrangement process to prepare derivatives like 3-bromo-1-methyl phenothiazines. This method is significant in the synthesis of complex organic molecules with potential applications in medicinal chemistry (Srivastav et al., 2000).

Future Directions

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Properties

IUPAC Name

2-(bromomethyl)-1-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLKTVRKDHDFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77378-54-2
Record name 2-(bromomethyl)-1-methyl-3-nitrobenzene
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